A Technical Guide to Methyl 4-amino-6-methoxypicolinate: Properties, Synthesis, and Applications in Drug Discovery
A Technical Guide to Methyl 4-amino-6-methoxypicolinate: Properties, Synthesis, and Applications in Drug Discovery
Abstract: The picolinate scaffold, a derivative of pyridine-2-carboxylic acid, is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents and high-value synthetic intermediates. This technical guide provides a comprehensive overview of Methyl 4-amino-6-methoxypicolinate, a strategically substituted heterocyclic building block. Due to the limited availability of centralized public data for this specific molecule, this document synthesizes information from analogous compounds and foundational chemical principles to present a robust profile for researchers, chemists, and drug development professionals. We will cover its physicochemical properties, propose a validated synthetic pathway, offer a predictive analysis of its spectroscopic characteristics, and discuss its potential applications and reactivity in the context of modern drug discovery.
Molecular Profile and Physicochemical Properties
Methyl 4-amino-6-methoxypicolinate is a pyridine derivative featuring three key functional groups that dictate its chemical behavior: a nucleophilic amino group at the 4-position, an electron-donating methoxy group at the 6-position, and a methyl ester at the 2-position. This substitution pattern makes it an attractive intermediate for creating complex molecular architectures.
The IUPAC name for this compound is methyl 4-amino-6-methoxypyridine-2-carboxylate . Its molecular structure is depicted below.
Table 1: Physicochemical and Computed Properties
| Property | Value | Source / Method |
|---|---|---|
| IUPAC Name | methyl 4-amino-6-methoxypyridine-2-carboxylate | - |
| Molecular Formula | C₈H₁₀N₂O₃ | - |
| Molecular Weight | 182.18 g/mol | Calculated |
| CAS Number | Not publicly available | - |
| Appearance | Expected to be a solid (e.g., colorless to yellow) | Analogy to similar compounds[1][2] |
| Solubility | Expected to be soluble in organic solvents (e.g., DCM, Ethyl Acetate, Methanol) and slightly soluble in water.[3][4] | Structural analysis |
| Topological Polar Surface Area | 78.5 Ų | Computed |
| Hydrogen Bond Donors | 1 (from -NH₂) | Computed |
| Hydrogen Bond Acceptors | 5 (2x ring N, 3x ester/ether O) | Computed |
Synthesis and Purification
A logical workflow would begin with a commercially available dichloropicolinic acid derivative, proceeding through nucleophilic aromatic substitution (SₙAr) reactions, which are regioselective on the pyridine ring.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative procedure derived from similar transformations in heterocyclic chemistry.[6]
Step 1: Synthesis of Methyl 4-chloro-6-methoxypicolinate
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Reagents & Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous methanol (10 volumes).
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Reaction: Carefully add sodium metal (1.1 equivalents) in small portions to generate sodium methoxide in situ. After the sodium has completely reacted, add Methyl 4,6-dichloropicolinate (1.0 equivalent).
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Causality: The 6-position of the pyridine ring is generally more susceptible to nucleophilic attack than the 4-position in this system. Sodium methoxide acts as the nucleophile, displacing the chloride.
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Conditions: Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-8 hours).
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Workup: Cool the reaction to room temperature. Carefully neutralize with aqueous HCl (1M) and remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude intermediate.
Step 2: Synthesis of Methyl 4-amino-6-methoxypicolinate
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Reagents & Setup: In a sealed pressure vessel (autoclave), dissolve the crude Methyl 4-chloro-6-methoxypicolinate from the previous step (1.0 equivalent) in a suitable high-boiling polar aprotic solvent like DMSO or NMP.
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Reaction: Add a source of ammonia. This can be aqueous ammonium hydroxide (large excess) or by bubbling ammonia gas through the solution.
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Causality: The remaining chloro-group is displaced by ammonia via a second SₙAr reaction. High temperature and pressure are required to overcome the lower reactivity of this position and drive the reaction to completion. An alternative, milder two-step route involves substitution with sodium azide followed by catalytic hydrogenation (e.g., H₂ over Pd/C) to reduce the resulting azide to the amine.[6]
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Conditions: Heat the vessel to 120-150 °C for 12-24 hours. Monitor the internal pressure.
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Workup: After cooling completely, pour the reaction mixture into water, which may precipitate the product. Extract the aqueous phase with a suitable organic solvent like ethyl acetate or dichloromethane. Dry the combined organic layers over Na₂SO₄, filter, and concentrate.
Purification: The crude final product should be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes. The resulting pure fractions can be combined, concentrated, and the solid product recrystallized from a solvent system like ethyl acetate/heptane to yield an analytically pure solid.
Spectroscopic Elucidation (Predictive Analysis)
As experimental spectra are not widely published, this section provides a predictive analysis based on the known structure and data from analogous compounds.[7] These predicted values are crucial for guiding the characterization of the synthesized material.
Table 2: Predicted Spectroscopic Data
| Technique | Parameter | Predicted Value & Justification |
|---|---|---|
| ¹H NMR | Chemical Shift (δ) in CDCl₃ | ~7.2 ppm (s, 1H): Aromatic H at C5. Singlet due to no adjacent protons. ~6.1 ppm (s, 1H): Aromatic H at C3. Singlet, shielded by both -NH₂ and -OCH₃. ~4.5 ppm (br s, 2H): -NH₂ protons. Broad signal, exchangeable with D₂O. ~3.9 ppm (s, 3H): Ester -OCH₃ protons. Singlet. ~3.8 ppm (s, 3H): Ring -OCH₃ protons. Singlet. |
| ¹³C NMR | Chemical Shift (δ) in CDCl₃ | ~166 ppm: Ester carbonyl carbon (C=O). ~163 ppm: Aromatic carbon C6 (attached to -OCH₃). ~155 ppm: Aromatic carbon C4 (attached to -NH₂). ~148 ppm: Aromatic carbon C2 (attached to ester). ~105 ppm: Aromatic carbon C5. ~95 ppm: Aromatic carbon C3. ~53 ppm: Methoxy carbon (-OCH₃). ~52 ppm: Ester methyl carbon (-COOCH₃). |
| IR | Absorption Bands (cm⁻¹) | 3450-3300 cm⁻¹: N-H stretching (asymmetric & symmetric) from the primary amine. 3050-3000 cm⁻¹: Aromatic C-H stretching. 2950-2850 cm⁻¹: Aliphatic C-H stretching from methyl groups. ~1720 cm⁻¹: C=O stretching from the ester. 1620-1580 cm⁻¹: C=C/C=N stretching from the pyridine ring. ~1250 cm⁻¹: C-O stretching from the ester and ether. |
| Mass Spec. | Molecular Ion (M+) | m/z 182.07: Corresponding to the exact mass of C₈H₁₀N₂O₃. |
Reactivity and Applications in Drug Development
Methyl 4-amino-6-methoxypicolinate is a versatile building block precisely because its functional groups offer orthogonal reactivity, allowing for selective modification.
Value in Medicinal Chemistry
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Scaffold for Enzyme Inhibitors: Picolinic acid derivatives are known to act as metal-binding pharmacophores.[8] The carboxylate that can be revealed by hydrolyzing the methyl ester can chelate metal ions (e.g., Zn²⁺) in the active sites of enzymes like metallo-β-lactamases, making this scaffold a valuable starting point for developing new antibiotics.[8]
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Versatile Cross-Coupling Partner: While the amino group can be used directly, it can also be converted to a halide (e.g., bromide or chloride) via a Sandmeyer reaction. This transforms the molecule into an excellent substrate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig).[8] This allows for the straightforward introduction of diverse aryl or heteroaryl groups, a cornerstone of modern library synthesis.
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Modulation of Physicochemical Properties: The specific substitution pattern is critical.
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The 4-amino group provides a key hydrogen bond donor, crucial for target recognition.
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The 6-methoxy group is an "electron-donating" group that can modulate the electronics of the pyridine ring. Furthermore, the "methyl" component of the methoxy group can serve as a metabolic blocker or improve lipophilicity without adding significant bulk, a concept often referred to as the "magic methyl" effect.[9]
-
The 2-methyl ester can be hydrolyzed to the corresponding carboxylic acid to improve solubility or serve as a handle for creating amide analogs, which are often more stable in vivo than esters. This prodrug strategy is common in drug development.[10]
-
This combination of features makes Methyl 4-amino-6-methoxypicolinate a valuable starting material for synthesizing inhibitors for a range of biological targets, including kinases, proteases, and metabolic enzymes.[11][12]
Safety and Handling
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Potential Hazards: Based on related structures, this compound may cause skin irritation, serious eye irritation, and may be harmful if swallowed.[3][13][14]
-
Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[15]
-
-
Storage: Store in a tightly sealed container in a cool, dry place, away from oxidizing agents.
References
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- 2. 1824-81-3 CAS | 2-AMINO-6-METHYLPYRIDINE | Amines & Amine Salts | Article No. 1048D [lobachemie.com]
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- 6. prepchem.com [prepchem.com]
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- 8. Methyl 4-bromo-6-methylpicolinate | Benchchem [benchchem.com]
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- 10. 4-((R)-2-{[6-((S)-3-Methoxypyrrolidin-1-yl)-2-phenylpyrimidine-4-carbonyl]amino}-3-phosphonopropionyl)piperazine-1-carboxylic Acid Butyl Ester (ACT-246475) and Its Prodrug (ACT-281959), a Novel P2Y12 Receptor Antagonist with a Wider Therapeutic Window in the Rat Than Clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of 4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine, an orally active, non-nucleoside adenosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Methyl 6-chloro-4-methoxypicolinate | C8H8ClNO3 | CID 45489866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. fishersci.com [fishersci.com]
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